molecular formula C13H14N2O3 B2626144 Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 188780-24-7

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2626144
CAS No.: 188780-24-7
M. Wt: 246.266
InChI Key: ZZQDAVSMSTUQAQ-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative synthesized via a Biginelli-like condensation reaction using benzaldehyde, urea/thiourea, and β-keto esters under acidic or heterogeneous catalytic conditions . Key physicochemical properties include:

  • Melting Point: 232°C (white solid) .
  • Solubility: Thermodynamic studies reveal solubility in isopropanol, ethyl acetate, and benzene, with calculated enthalpy and entropy of mixing at 298 K .
  • Spectral Data: ¹H NMR (DMSO-d₆) shows δ 2.27 (s, 3H, CH₃), 5.14 (s, 1H, NH), and aromatic protons at δ 7.27–7.35 .

This compound serves as a scaffold for synthesizing bioactive analogs, with modifications at the ester group, phenyl ring, or heterocyclic core influencing its properties .

Properties

IUPAC Name

methyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-10(12(16)18-2)11(15-13(17)14-8)9-6-4-3-5-7-9/h3-7,11H,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQDAVSMSTUQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, a well-known multicomponent reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For instance, benzaldehyde, methyl acetoacetate, and urea can be used as starting materials. The reaction is typically catalyzed by an acid such as p-toluenesulfonic acid (TsOH) and can be promoted by microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Solvent-free conditions and the use of microwave irradiation are also advantageous for industrial applications due to their environmental and economic benefits .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Thymidine Phosphorylase Inhibition

One of the prominent applications of this compound is its role as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. Research has demonstrated that methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits non-competitive inhibition against TP, with an IC50 value suggesting significant inhibitory potential ( ). This characteristic positions it as a candidate for further development in cancer therapies aimed at inhibiting tumor progression through angiogenesis modulation.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cell lines, including mouse fibroblast cells (3T3). The results indicated that the compound is non-cytotoxic at effective concentrations, making it a safer option for therapeutic exploration ( ). These findings are crucial for drug development as they suggest a favorable safety profile alongside its anti-cancer activity.

Structure-Activity Relationship (SAR) Insights

The structure of this compound allows for various substitutions that can enhance its biological activity. Studies have shown that modifications to the phenyl ring can significantly affect its inhibitory potency against TP. For instance, compounds with specific halogen substitutions demonstrated increased activity compared to unsubstituted variants ( ).

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and the active site of thymidine phosphorylase. These studies revealed that the compound fits well within the binding pocket of TP and forms critical hydrogen bonds with amino acid residues essential for enzymatic activity ( ). Such structural insights are vital for optimizing the compound to enhance its efficacy and selectivity.

Angiogenesis Inhibition

Given its mechanism as a TP inhibitor, further research could explore the compound's potential in inhibiting angiogenesis more broadly. Angiogenesis is a critical process in cancer metastasis; thus, compounds like this compound could be pivotal in developing new anti-cancer strategies ( ).

Optimization and Development

The initial findings regarding the compound's pharmacological properties suggest significant potential for optimization. Future studies could focus on modifying its structure to improve bioavailability and potency while maintaining a favorable safety profile.

Mechanism of Action

The mechanism by which Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the particular derivative of the compound being studied.

Comparison with Similar Compounds

Ester Group Modifications

Ethyl Ester Analog

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate differs in:

  • Melting Point : 200–202°C (vs. 232°C for methyl ester) .
  • Synthesis : Achieved in 72% yield using pumice as a solvent-free catalyst , compared to HCl or CuCl₂ catalysts for the methyl ester .
  • Spectral Data : ¹H NMR (CDCl₃) shows δ 1.10 (t, 3H, CH₂CH₃) and 4.00 (q, 2H, OCH₂) .

Significance : The ethyl ester’s lower melting point suggests reduced crystallinity due to increased alkyl chain flexibility.

Substituents on the Phenyl Ring

Bromophenyl Derivative

Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits:

  • Cytotoxicity : IC₅₀ = 15.7 µM against tumor cell lines, indicating enhanced bioactivity compared to unsubstituted analogs .
  • Electronic Effects : The electron-withdrawing bromo group may improve binding to biological targets via hydrophobic interactions .
Nitrophenyl Derivative

Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows:

  • Synthesis Challenges : Requires nitro group stability under acidic conditions, often leading to moderate yields (~50–60%) .
  • Antioxidant Activity : Thioxo analogs (2-thioxo instead of 2-oxo) demonstrate radical scavenging (IC₅₀ = 0.6 mg/mL for compound 3c) .
Fluorophenyl Derivative

Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

  • Synthesis : Achieved via solvent-free grinding with HCl, yielding 65–70% .
  • Bioactivity : Fluorine’s electronegativity may enhance metabolic stability in drug design .

Core Heterocyclic Modifications

Dihydropyrimidine vs. Tetrahydropyrimidine

Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (unsaturated analog):

  • Melting Point : 193–194°C (lower than tetrahydropyrimidine due to reduced hydrogen bonding) .
  • Antibacterial Activity: Exhibits regioselective inhibition against E.
Thioxo Derivatives

Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

  • Antioxidant Potential: Superior H₂O₂ scavenging compared to oxo derivatives, attributed to sulfur’s redox activity .

Table 1: Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ)
Methyl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine-5-carboxylate 232 96 2.27 (s, CH₃), 5.14 (s, NH)
Ethyl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine-5-carboxylate 200–202 72 1.10 (t, CH₂CH₃), 4.00 (q, OCH₂)
Bromophenyl-methyl analog 193–194 39 7.43–7.61 (m, CArH + NH)

Biological Activity

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

PropertyValue
Molecular Formula C₁₃H₁₄N₂O₃
Molecular Weight 246.26 g/mol
CAS Number 5395-36-8
Melting Point 206 - 210 °C
Appearance White crystalline powder

Research indicates that this compound exhibits biological activity primarily through its role as an inhibitor of thymidine phosphorylase (TP). Thymidine phosphorylase is an enzyme involved in the metabolism of nucleosides and has been implicated in tumor growth and angiogenesis.

Inhibition Studies

In vitro studies have demonstrated that this compound acts as a non-competitive inhibitor of TP. The inhibition constants (IC50) for related compounds have been reported as follows:

CompoundIC50 (µM)
Methyl 6-methyl-2-oxo-4-phenyl322.6 ± 1.60
Compound 1314.0 ± 0.90
Compound 12303.5 ± 0.40

These values indicate a moderate level of activity compared to standard inhibitors such as tipiracil-HCl (IC50 = 0.014 ± 0.04 µM) .

Cytotoxicity and Safety Profile

The cytotoxicity of methyl 6-methyl-2-oxo-4-phenyl has also been evaluated against mouse fibroblast (3T3) cells using the MTT assay. The results showed that the compound is non-cytotoxic at the concentrations tested, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

  • Thymidine Phosphorylase Inhibition
    • A study evaluated multiple dihydropyrimidone derivatives for their ability to inhibit TP. Methyl 6-methyl-2-oxo-4-phenyl was among the compounds showing promising inhibitory effects, providing a basis for its potential use in cancer therapy .
  • Molecular Docking Studies
    • Molecular docking studies have suggested that the compound binds effectively within the active site of TP, which is crucial for its inhibitory action. The binding interactions indicate potential pathways for structural optimization to enhance potency .
  • ADME Properties
    • Initial ADME (Absorption, Distribution, Metabolism, and Excretion) analysis suggests good oral bioavailability and high gastrointestinal absorption for methyl 6-methyl-2-oxo-4-phenyl derivatives, making them suitable candidates for oral drug formulation .

Q & A

Q. How can the synthesis of Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via a Biginelli reaction using benzaldehyde, urea, and methyl acetoacetate under acidic conditions. Optimization strategies include:

  • Catalyst Selection: Concentrated HCl is commonly used, but alternative catalysts (e.g., Lewis acids) may improve regioselectivity .
  • Solvent System: Ethanol or mixed solvents (e.g., acetylacetone:ethanol, 3:1) enhance solubility and reaction homogeneity .
  • Temperature Control: Refluxing at 60–75°C for 2.5–3 hours ensures completion while avoiding decomposition .
    Yield Data:
SubstrateYield (%)Reference
Benzaldehyde39–77%
4-Bromo-2-hydroxybenzaldehyde77%

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H NMR: Key peaks include δ 2.27–2.59 ppm (CH3), δ 3.43–3.58 ppm (OCH3), and δ 5.39 ppm (CH) .
  • Elemental Analysis: Confirm purity via %C, %H, and %N matches (e.g., C: 63.93%, H: 4.95%, N: 11.47% for the phenyl derivative) .
  • HRMS: Validate molecular weight (e.g., [M+Na]<sup>+</sup> = 357.08 for fluorinated analogs) .

Q. What preliminary biological screening has been conducted on this compound?

Methodological Answer:

  • Antibacterial Assays: Tested against Gram-positive/negative strains via disc diffusion; activity correlates with substituents (e.g., perfluorophenyl derivatives show enhanced potency) .
  • Antitubercular Activity: Derivatives like ethyl 4-(4-fluorophenyl) analogs exhibit MIC values <10 µg/mL against Mycobacterium tuberculosis .

Advanced Research Questions

Q. How do regioselectivity issues arise during functionalization of the tetrahydropyrimidine core?

Methodological Answer: Regioselectivity in substitutions (e.g., at C4 or C6) is influenced by:

  • Steric Effects: Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) favor C4 functionalization .
  • Electronic Effects: Electron-withdrawing groups (e.g., F, Br) direct reactions to specific positions, as seen in 4-bromo-2-hydroxyphenyl derivatives .
    Key Finding: NMR and X-ray crystallography confirm regiochemical outcomes .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

Methodological Answer:

  • SHELX Suite: Used to determine crystal structures (e.g., monoclinic P21/c space group for 2-(methacryloyloxy)ethyl derivatives) .
  • Key Parameters: Bond lengths (C=O: 1.22 Å) and torsion angles confirm chair conformations in the tetrahydropyrimidine ring .
    Example: Two crystallographically independent molecules were resolved in a derivative, highlighting packing interactions .

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking: Predict binding affinities to targets like thymidine phosphorylase (docking scores: −8.2 to −9.4 kcal/mol for active analogs) .
  • QSAR Models: Use descriptors (e.g., logP, PSA) to correlate hydrophobicity (logP ≈ 2.67) and bioavailability with activity .

Q. How can contradictory biological data between similar derivatives be analyzed?

Methodological Answer:

  • Dose-Response Curves: Compare IC50 values across analogs to identify substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups) .
  • Metabolic Stability Assays: Assess liver microsome degradation to explain discrepancies in in vitro vs. in vivo efficacy .

Q. What thermodynamic properties influence crystallization and stability?

Methodological Answer:

  • Melting Points: Range from 181–312°C, influenced by substituents (e.g., fluorophenyl derivatives have higher m.p.) .
  • Thermogravimetric Analysis (TGA): Decomposition temperatures correlate with aromatic ring stability .

Data Contradictions and Validation

Q. Why do synthesis yields vary significantly between studies?

Resolution:

  • Purity of Starting Materials: Impurities in benzaldehyde or urea reduce yields .
  • Workup Procedures: Recrystallization from ethanol vs. acetone affects recovery rates .

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